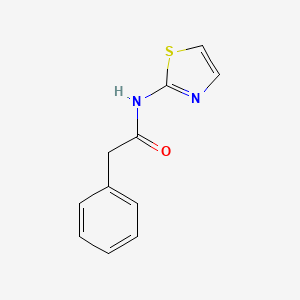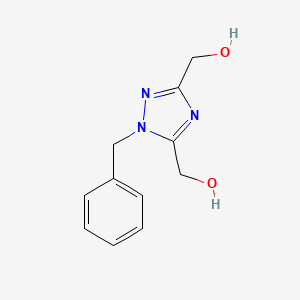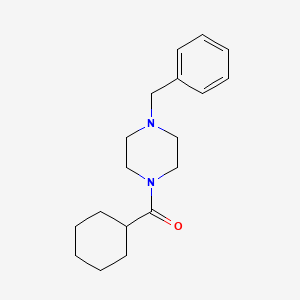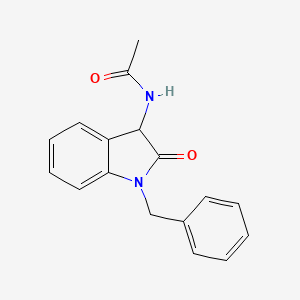![molecular formula C18H19NO6 B5918120 4,5-dimethoxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5918120.png)
4,5-dimethoxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dimethoxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 4,5-dimethoxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid involves the inhibition of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. By inhibiting HDAC enzymes, this compound can induce changes in gene expression patterns, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune responses. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 4,5-dimethoxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid in lab experiments is its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have low toxicity levels, making it a safer alternative to other anticancer agents. However, one of the main limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 4,5-dimethoxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid, including the development of more efficient synthesis methods, the optimization of its anticancer properties, and the exploration of its potential applications in other fields, such as drug development and biochemistry. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to determine its potential side effects and toxicity levels.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to induce apoptosis in cancer cells and its low toxicity levels make it a promising candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and to optimize its properties for various applications.
合成方法
The synthesis of 4,5-dimethoxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid involves the reaction between 4,5-dimethoxy-2-nitrobenzoic acid and 3-methylphenol in the presence of sodium hydroxide and dimethylformamide. The resulting product is then treated with acetic anhydride and triethylamine to form this compound.
科学研究应用
4,5-dimethoxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid has been extensively studied for its potential applications in various fields, including cancer research, drug development, and biochemistry. One of the most significant scientific research applications of this compound is its use as a potential anticancer agent. Several studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
4,5-dimethoxy-2-[[2-(3-methylphenoxy)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-11-5-4-6-12(7-11)25-10-17(20)19-14-9-16(24-3)15(23-2)8-13(14)18(21)22/h4-9H,10H2,1-3H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBGIFDKNOHANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5918038.png)
![4-amino-N-{2-[(benzylsulfonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5918040.png)




![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea](/img/structure/B5918067.png)



![1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5918109.png)
![N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea](/img/structure/B5918112.png)
![3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5918113.png)
![5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B5918132.png)